molecular formula C7H3ClFNO3 B1337873 2-Fluoro-5-nitrobenzoyl chloride CAS No. 709-46-6

2-Fluoro-5-nitrobenzoyl chloride

Cat. No. B1337873
CAS RN: 709-46-6
M. Wt: 203.55 g/mol
InChI Key: SXJNRYPVXFTJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138425B2

Procedure details

Prepared by then method of Example 15a), from 2-fluoro-5-nitrobenzoic acid (2.0 g, 11.0 mmol) and oxalyl chloride (2.89 ml, 33.0 mmol) the subtitle compound was obtained. The product was used directly in the next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:17])=O>>[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([Cl:17])=[O:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.89 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.